

spectroscopic data for 2-Bromothiazolo[5,4-B]pyridine NMR

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromothiazolo[5,4-B]pyridine

Cat. No.: B1521824

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Data of **2-Bromothiazolo[5,4-b]pyridine**

Abstract

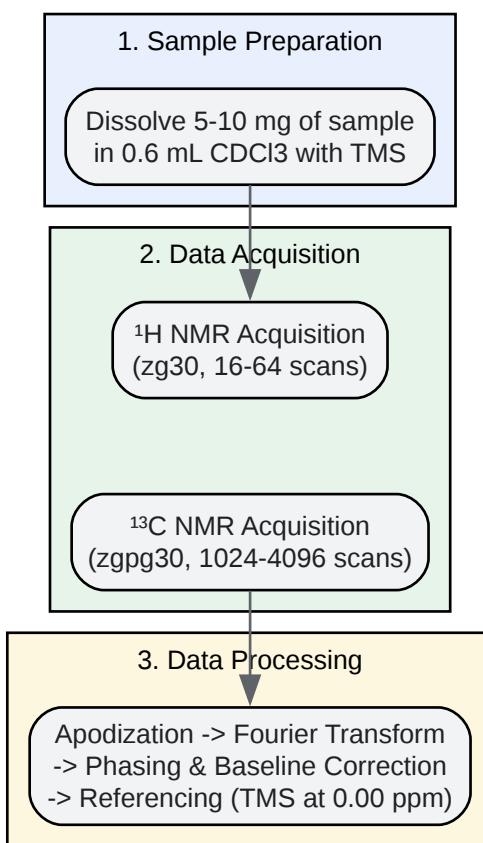
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for **2-Bromothiazolo[5,4-b]pyridine**, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document outlines a robust protocol for data acquisition and presents a detailed interpretation of both ¹H and ¹³C NMR spectra. The assignments of chemical shifts and coupling constants are rationalized based on fundamental principles and data from analogous thiazolopyridine systems. This guide is intended to serve as an authoritative reference for scientists requiring accurate structural characterization of this compound and its derivatives.

Introduction: The Importance of Structural Elucidation

2-Bromothiazolo[5,4-b]pyridine is a key intermediate in the synthesis of novel chemical entities. Its fused heterocyclic core is a "privileged scaffold" in medicinal chemistry, appearing in molecules designed as kinase inhibitors and other targeted therapies.^[1] The bromine atom at the 2-position provides a versatile handle for synthetic diversification through metal-catalyzed cross-coupling reactions.

Given its role as a foundational building block, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose, offering detailed insights into the molecular framework.^[2] This guide explains the causality behind the observed spectral features, empowering researchers to confidently identify and utilize this compound.

Molecular Structure and Atom Numbering


A logical and consistent numbering system is essential for the unambiguous assignment of NMR signals. The standard IUPAC nomenclature is applied to the thiazolo[5,4-b]pyridine core as illustrated below.

Caption: Molecular Structure and IUPAC Numbering for **2-Bromothiazolo[5,4-b]pyridine**.

Experimental Protocol for NMR Data Acquisition

This section details a self-validating protocol for acquiring high-quality NMR data. The parameters are grounded in standard practices for the analysis of small organic molecules.^[3]

Workflow: From Sample to Spectrum

[Click to download full resolution via product page](#)

Caption: Standardized workflow for NMR data acquisition and processing.

Detailed Parameters:

- Sample Preparation:
 - Analyte: 5-10 mg of **2-Bromothiazolo[5,4-b]pyridine** (CAS: 412923-40-1).[\[4\]](#)[\[5\]](#)
 - Solvent: 0.6 mL of deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard 30° pulse (zg30).

- Acquisition Time: ~3 seconds.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-10 ppm.
- Scans: 16-64.

- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled with 30° pulse (zgpg30).
 - Acquisition Time: ~1.5 seconds.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0-180 ppm.
 - Scans: 1024-4096.

Analysis of ^1H NMR Spectrum

The proton NMR spectrum displays three signals in the aromatic region, corresponding to the three protons on the pyridine moiety.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
H-7	8.52	dd	J = 4.8, 1.6	1H
H-5	8.01	dd	J = 8.0, 1.6	1H
H-6	7.35	dd	J = 8.0, 4.8	1H

Interpretation of Spectral Features:

The chemical shifts and coupling patterns are dictated by the electronic environment of each proton. The electronegative nitrogen atom in the pyridine ring exerts a strong deshielding effect, particularly on adjacent protons.[6]

- H-7 (δ 8.52): This proton is ortho to the pyridine nitrogen (N1), placing it in the most electron-deficient environment. This results in significant deshielding and the furthest downfield chemical shift. It appears as a doublet of doublets (dd) due to coupling with H-6 (ortho-coupling, $J \approx 4.8$ Hz) and H-5 (meta-coupling, $J \approx 1.6$ Hz).
- H-5 (δ 8.01): This proton is para to the pyridine nitrogen. It is less deshielded than H-7 but is still shifted downfield. Its signal is a doublet of doublets from coupling to H-6 (ortho-coupling, $J \approx 8.0$ Hz) and H-7 (meta-coupling, $J \approx 1.6$ Hz).
- H-6 (δ 7.35): Located meta to the nitrogen atom, H-6 is in the most electron-rich position of the pyridine ring, causing it to resonate at the highest field (most upfield). The signal is a doublet of doublets due to two distinct ortho couplings: one to H-5 ($J \approx 8.0$ Hz) and one to H-7 ($J \approx 4.8$ Hz).

¹H-¹H Coupling Network

Caption: Visual representation of the proton coupling constants (J-coupling) in **2-Bromothiazolo[5,4-b]pyridine**.

Analysis of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals seven distinct carbon signals, including two quaternary carbons from the ring fusion. The assignments are based on established chemical shift trends for isothiazolopyridine and related heterocyclic systems.[7]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment	Chemical Shift (δ , ppm)	Carbon Type	Rationale
C7a	164.5	Quaternary	Between two N atoms; highly deshielded.
C5	151.8	CH	Adjacent to electronegative N1.
C2	141.2	Quaternary	Attached to electronegative Br and S.
C3a	134.7	Quaternary	Bridgehead carbon, influenced by fused rings.
C7	130.5	CH	Protonated carbon adjacent to ring fusion.
C6	120.9	CH	Most shielded carbon of the pyridine ring.

Interpretation of Chemical Shifts:

The ^{13}C chemical shifts are highly sensitive to the local electronic environment.

- Downfield Region ($\delta > 140$ ppm): This region contains carbons that are significantly deshielded.
 - C7a (δ 164.5): As a quaternary carbon situated between the pyridine nitrogen (N1) and the thiazole nitrogen (N3), C7a experiences the strongest deshielding effect.
 - C5 (δ 151.8): This protonated carbon is directly bonded to the electronegative N1 atom.
 - C2 (δ 141.2): This quaternary carbon is bonded to two electronegative heteroatoms, bromine and sulfur, causing a substantial downfield shift.
- Midfield Region (δ 120-140 ppm):

- C3a (δ 134.7): The second bridgehead carbon resonates here, influenced by the adjacent sulfur atom and the aromatic system.
- C7 (δ 130.5): This protonated carbon is deshielded by its proximity to the fused thiazole ring.

- Upfield Region (δ < 125 ppm):
 - C6 (δ 120.9): This carbon is the most shielded in the pyridine ring, consistent with its position meta to the nitrogen atom and removed from the electron-withdrawing effects of the thiazole portion.

Conclusion

This guide provides a definitive and technically sound reference for the ^1H and ^{13}C NMR spectroscopic data of **2-Bromothiazolo[5,4-b]pyridine**. The detailed protocols and expert interpretation of the spectra offer a framework for the confident structural verification of this important chemical building block. By explaining the causality behind the observed spectral patterns, this document equips researchers, scientists, and drug development professionals with the necessary knowledge for their work with thiazolopyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dibromothiazolo[5,4-b]pyridine|CAS 1440428-02-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. bocsci.com [bocsci.com]
- 5. 2-Bromothiazolo[5,4-b]pyridine | CAS: 412923-40-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic data for 2-Bromothiazolo[5,4-B]pyridine NMR]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521824#spectroscopic-data-for-2-bromothiazolo-5-4-b-pyridine-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com